molecular formula C7H7NO2 B120074 2-Methylnicotinic acid CAS No. 3222-56-8

2-Methylnicotinic acid

Cat. No.: B120074
CAS No.: 3222-56-8
M. Wt: 137.14 g/mol
InChI Key: HNTZKNJGAFJMHQ-UHFFFAOYSA-N
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Description

2-Methylnicotinic acid is a natural product found in Aenictus with data available.

Scientific Research Applications

Microbial Production

2-Methylnicotinic acid (2-MNA) serves as a substrate in microbial processes. For instance, the microbial production of 2-hydroxynicotinic acid (2-HNA) from nicotinic acid by intact cells of MCI3289, a bacterium isolated from soil, is noteworthy. This process is induced by 6-methylnicotinic acid and involves converting nicotinic acid to 2-HNA, demonstrating the utility of 2-MNA in biochemical transformations (Ueda & Sashida, 1998).

Synthesis and Chemical Studies

2-MNA is pivotal in the synthesis of various chemical compounds. For example, new transition metal complexes of 2-Hydroxy-6-methylnicotinic acid have been synthesized, which exhibit significant antibacterial properties against various bacteria, highlighting its role in medicinal chemistry (Verma & Bhojak, 2018). Additionally, the diastereoselective hydrogenation of 2-MNA derivatives has been studied, revealing its utility in creating diverse chemical structures with potential pharmaceutical applications (Douja et al., 2002).

Role in Biological Systems

In biological contexts, 2-MNA has been identified as a component in complex tissues. For instance, a study identified trigonelline (N-methylnicotinic acid) as a hormone that arrests cell growth in G2 phase in the cotyledons of Pisum sativum, a finding significant in understanding cell cycle regulation in plants (Evans et al., 1979).

Analytical and Synthetic Applications

2-MNA is also used in analytical chemistry and synthetic processes. For instance, its derivatives have been used in the synthesis of 2-aminonicotinic acids, showcasing its versatility in chemical reactions (Quevedo et al., 2009). It has also been involved in studies of quantitative structure-activity correlations, which is crucial in medicinal chemistry to understand the relationship between chemical structure and biological activity (Seydel et al., 1976).

Mechanism of Action

Target of Action

2-Methylnicotinic acid, also known as this compound imidazolide (NAI), is primarily used as a reagent in Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) experiments . Its primary targets are RNA molecules, specifically the flexible ribonucleotides in the RNA backbone .

Mode of Action

This compound interacts with its targets by creating adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides . This interaction is relatively independent of nucleotide identity . The compound’s ability to modify the RNA backbone allows it to probe the structure of RNA molecules, both in vitro and in vivo .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in RNA structure and function. By modifying the RNA backbone, this compound can reveal the flexibility of nucleotides, which is often constrained by base-pairing or protein-binding . This information can then be used to investigate the complex folded structures of RNA molecules, many of which play key cellular roles .

Pharmacokinetics

It is known that the compound has very low toxicity and can permeate biological membranes, making it suitable for use in living cells .

Result of Action

The action of this compound results in the modification of RNA structures, revealing the flexibility of nucleotides and thereby providing insights into RNA structure and function . This can have significant implications for understanding key cellular processes, as RNA structure often plays a critical role in regulating these processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness in probing RNA structure can be affected by the presence of proteins that bind to the RNA molecule . Additionally, the compound requires a certain contact time with cells to be effective . It’s also worth noting that the compound’s ability to permeate biological membranes allows it to function in the complex environment of living cells .

Safety and Hazards

When handling 2-Methylnicotinic acid, it is recommended to wear personal protective equipment/face protection . It is also advised to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

2-Methylnicotinic acid is a promising tool for the study of RNA structures, particularly in live-cell RNA structure profiling . It has been extended to the SHALiPE approach, selective 2′-hydroxyl acylation with lithium ion-based primer extension . Future research may focus on improving the efficiency and accuracy of this tool for probing RNA structures both in vitro and in vivo .

Biochemical Analysis

Biochemical Properties

2-Methylnicotinic acid plays a role in biochemical reactions, particularly in the formation of 2’-O-adducts on RNA . This compound interacts with RNA molecules, specifically at single-stranded, unpaired regions . The nature of these interactions involves the formation of 2’-O-adducts, which are formed rapidly on single-stranded RNA and much more slowly on base-paired (double-stranded) RNA .

Cellular Effects

In living cells, this compound has been observed to have significant effects. It is used in the Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) method to investigate the flexibility of nucleotides within an RNA molecule . This flexibility may be constrained by either base-pairing or protein-binding, and the analysis of these constraints can provide insights into cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with RNA molecules. It forms 2’-O-adducts on RNA, which can then be analyzed by primer extension . This process allows for the detection of modification sites on the RNA, providing valuable information about the molecule’s structure and function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the formation of 2’-O-adducts on RNA occurs rapidly on single-stranded RNA and more slowly on double-stranded RNA . This suggests that the compound’s effects may vary depending on the structure of the RNA it interacts with.

Metabolic Pathways

This compound is involved in the metabolic pathway related to RNA structure analysis . It forms 2’-O-adducts on RNA, which are key components in the Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) method .

Subcellular Localization

Given its interaction with RNA molecules, it is likely that it localizes to areas of the cell where RNA is present

Properties

IUPAC Name

2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZKNJGAFJMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349156
Record name 2-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-56-8
Record name 2-Methylnicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3222-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylnicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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